Cas no 828939-08-8 (Quinoline, 3-chloro-1,2,3,4-tetrahydro-2,2-dimethyl-1-(trifluoroacetyl)-)

828939-08-8 structure
Product name:Quinoline, 3-chloro-1,2,3,4-tetrahydro-2,2-dimethyl-1-(trifluoroacetyl)-
Quinoline, 3-chloro-1,2,3,4-tetrahydro-2,2-dimethyl-1-(trifluoroacetyl)- Chemical and Physical Properties
Names and Identifiers
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- Quinoline, 3-chloro-1,2,3,4-tetrahydro-2,2-dimethyl-1-(trifluoroacetyl)-
- 1-(3-chloro-2,2-dimethyl-3,4-dihydroquinolin-1-yl)-2,2,2-trifluoroethanone
- 828939-08-8
- DTXSID60479410
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- Inchi: InChI=1S/C13H13ClF3NO/c1-12(2)10(14)7-8-5-3-4-6-9(8)18(12)11(19)13(15,16)17/h3-6,10H,7H2,1-2H3
- InChI Key: ZUXXYKOQUXDGHJ-UHFFFAOYSA-N
- SMILES: CC1(C(CC2=CC=CC=C2N1C(=O)C(F)(F)F)Cl)C
Computed Properties
- Exact Mass: 291.0637762g/mol
- Monoisotopic Mass: 291.0637762g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 0
- Complexity: 369
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 20.3Ų
- XLogP3: 3.7
Quinoline, 3-chloro-1,2,3,4-tetrahydro-2,2-dimethyl-1-(trifluoroacetyl)- Related Literature
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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